3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC17750672
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3 |
|---|---|
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 5-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole |
| Standard InChI | InChI=1S/C9H15N3/c1-9(2)6-10-5-7(9)8-3-4-11-12-8/h3-4,7,10H,5-6H2,1-2H3,(H,11,12) |
| Standard InChI Key | HLAHYGZHHQNMAA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CNCC1C2=CC=NN2)C |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole, reflects its bicyclic architecture. The pyrazole ring (C₃H₃N₂) is fused to a pyrrolidine moiety (C₅H₉N) bearing two methyl groups at the 4-position. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₃ | |
| Molecular Weight | 179.26 g/mol | |
| SMILES Notation | CC1(CNCC1C2=CNNC2)C | |
| InChI Key | FGJPDJXTQDAZIQ-UHFFFAOYSA-N |
The pyrrolidine ring adopts a puckered conformation, while the pyrazole ring’s planar structure enables π-π interactions. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments: the pyrrolidine methyl groups resonate near δ 1.2–1.4 ppm, while pyrazole protons appear as singlets around δ 7.5–8.0 ppm .
Synthetic Pathways and Optimization
Core Synthesis Strategy
The compound is typically synthesized through a multi-step sequence:
-
Pyrrolidine Precursor Preparation: 4,4-Dimethylpyrrolidin-3-amine is generated via cyclization of 3-aminopentane-2,4-dione with formaldehyde, followed by methylation .
-
Pyrazole Ring Formation: Condensation of the pyrrolidine intermediate with hydrazine hydrate yields the 1H-pyrazole core. For example, heating 3-(4,4-dimethylpyrrolidin-3-yl)prop-2-en-1-one with hydrazine at 80°C in ethanol produces the target compound in ~65% yield .
Derivative Synthesis
Functionalization at the pyrazole N1 position is achievable through:
-
Alkylation: Treatment with methyl iodide in DMF/K₂CO₃ affords 1-methyl derivatives .
-
Acylation: Reaction with acetyl chloride in pyridine introduces acetyl groups (e.g., 1-acetyl-3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole) .
Physicochemical Properties
Experimental and computational studies reveal the following characteristics:
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 1.87 ± 0.12 | Computational |
| Aqueous Solubility | 2.34 mg/mL (25°C) | Kinetic solubility |
| pKa (Pyrazole NH) | 4.2 | Potentiometric |
The compound exhibits moderate lipophilicity, making it suitable for blood-brain barrier penetration in pharmacological contexts. Its basicity (pKa ≈ 4.2) allows protonation under physiological conditions, influencing receptor binding .
Applications in Coordination Chemistry
The pyrazole-pyrrolidine hybrid serves as a versatile ligand in metal complexes:
-
Tridentate Coordination: Binds transition metals (e.g., Cu²⁺, Fe³⁺) through the pyrazole nitrogen and pyrrolidine amine .
-
Catalytic Activity: Palladium complexes of related derivatives show efficacy in Suzuki-Miyaura couplings (TON > 10⁴) .
A representative iron complex, [Fe(C₁₀H₁₇N₃)₂Cl₂], demonstrates antiferromagnetic coupling (J = −15 cm⁻¹), highlighting potential in molecular magnetism .
| Derivative | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 1-Methyl analog | Antimicrobial (E. coli) | 32 μg/mL |
| Acetylated form | COX-2 inhibition | 0.87 μM |
Quantum mechanical calculations (DFT/B3LYP) predict strong binding affinity (ΔG = −9.2 kcal/mol) toward the adenosine A₂A receptor, suggesting neurological applications .
Industrial and Research Availability
Commercial suppliers list the compound with the following specifications:
Current production scales range from milligrams (research) to kilogram quantities under GMP conditions for preclinical trials .
Future Research Directions
-
Catalysis: Developing asymmetric variants using chiral pyrrolidine-pyrazole ligands.
-
Drug Discovery: Optimizing pharmacokinetic profiles through prodrug strategies.
-
Materials Science: Exploring conductive metal-organic frameworks (MOFs) derived from copper complexes.
Ongoing clinical trials (Phase I/II) of related pyrazole derivatives for Parkinson’s disease (NCT04853251) and glioblastoma (NCT04987203) underscore the therapeutic potential of this chemical scaffold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume